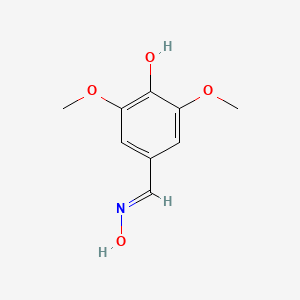
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine
Vue d'ensemble
Description
“N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine” is a chemical compound. However, there seems to be limited information available specifically for this compound1. It’s worth noting that compounds with a trifluoromethyl group (-CF3) are often used in pharmaceuticals, agrochemicals, and materials due to their unique properties2.
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds can be complex and varies depending on the specific compound. For instance, carboxylic acids can be converted to trifluoromethyl groups by treatment with sulfur tetrafluoride2. However, the specific synthesis process for “N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine” is not readily available in the retrieved data.Molecular Structure Analysis
The molecular structure analysis of this compound is not directly available in the retrieved data. However, it’s known that the trifluoromethyl group (-CF3) is a functional group derived from the methyl group (-CH3) by replacing each hydrogen atom with a fluorine atom2.Chemical Reactions Analysis
The specific chemical reactions involving “N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine” are not directly available in the retrieved data. However, amines, which are chemical bases, neutralize acids to form salts plus water. These acid-base reactions are exothermic3.Physical And Chemical Properties Analysis
The specific physical and chemical properties of “N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine” are not directly available in the retrieved data. However, compounds with a trifluoromethyl group often have significant electronegativity2.Applications De Recherche Scientifique
Photochemical Synthesis Applications :
- A study explored the photochemistry of 3-N-alkylamino-5-perfluoroalkyl-1,2,4-oxadiazoles, leading to the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, highlighting the photoreactivity of fluorinated oxadiazoles (Pace et al., 2004).
Antimicrobial Activity :
- Research has been conducted on the treatment of 6H-1,2,4-oxadiazin-3(2H)-one-5(4H)-thione with various amines, leading to the synthesis of N5-substituted 5-amino-6H-1,2,4-oxadiazin-3(2H)-ones. These compounds were evaluated for their in vitro antimicrobial activity (Berkowitz et al., 1977).
Molecular Rearrangements in Photochemistry :
- A study on the photochemistry of 3,5-disubstituted 1,2,4-oxadiazoles in the presence of nitrogen nucleophiles was conducted. It investigated the photolytic species arising from heterolytic cleavage of the ring O-N bond, leading to the formation of 1,2,4-triazolin-5-ones and other compounds (Buscemi et al., 1996).
Synthesis and Rearrangement Processes :
- Research on the synthesis of 1,2,4-oxadiazines and their rearrangement to pyrimidines through condensation reactions with dimethyl acetylene dicarboxylate was presented. This study provided insights into the chemical transformations of such compounds (Santilli & Scotese, 1979).
N-Methyl- and N-Alkylamines Synthesis :
- A study on the expedient synthesis of N-methyl- and N-alkylamines using reductive amination and cobalt oxide nanoparticles was conducted. This research is significant for understanding the synthesis and functionalization of amines, which are crucial in many life-science molecules (Senthamarai et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound are not directly available in the retrieved data. However, it’s known that trifluoromethyl- and amine-substituted aromatic compounds may be toxic by ingestion and inhalation3.
Orientations Futures
The future directions for the use and study of “N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine” are not directly available in the retrieved data. However, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation2.
Propriétés
IUPAC Name |
N-methyl-3-(trifluoromethyl)-2H-1,2,4-oxadiazin-5-imine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F3N3O/c1-9-3-2-12-11-4(10-3)5(6,7)8/h2H2,1H3,(H,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTICOGGPTKOIJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN=C1CONC(=N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6F3N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201195901 | |
| Record name | 6H-1,2,4-Oxadiazin-5-amine, N-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methyl-3-(trifluoromethyl)-6H-1,2,4-oxadiazin-5-amine | |
CAS RN |
1338495-10-5 | |
| Record name | 6H-1,2,4-Oxadiazin-5-amine, N-methyl-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1338495-10-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6H-1,2,4-Oxadiazin-5-amine, N-methyl-3-(trifluoromethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201195901 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Ethyl-7-trifluoromethyl-4,5,6,7-tetrahydro-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1417624.png)
![(Z)-2-acetyl-N-phenyl-3-[3-(trifluoromethyl)anilino]-2-propenamide](/img/structure/B1417625.png)
![2-methyl-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417627.png)


![8-iodo-1H,4H-pyrazolo[1,5-a][1,3,5]triazin-4-one](/img/structure/B1417632.png)







![Ethyl 5-ethyl-4-hydroxypyrrolo[2,1-f][1,2,4]triazine-6-carboxylate](/img/structure/B1417647.png)